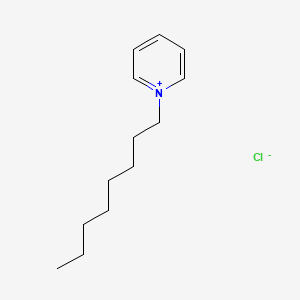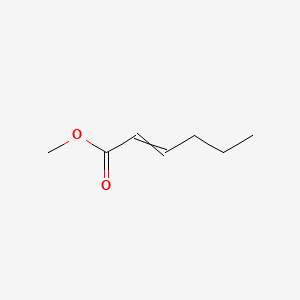
1-Octylpyridinium chloride
Overview
Description
1-Octylpyridinium chloride is a quaternary ammonium compound with the molecular formula C13H22ClN. It is a member of the pyridinium salts family, characterized by the presence of a pyridinium ring substituted with an octyl group. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-Octylpyridinium chloride, also known as 1-octylpyridin-1-ium chloride, is a quaternary ammonium compound . Its primary targets are bacteria and other microorganisms . It has broad-spectrum antiseptic properties , which means it can kill a wide range of harmful microorganisms.
Mode of Action
The mode of action of this compound involves interaction with the bacterial cell membrane . As a cationic surfactant, it has a biocidal activity against a broad spectrum of bacteria . It disrupts the cell membrane, leading to leakage of cell contents and eventually cell death .
Biochemical Pathways
It is known that the compound interferes with the integrity of the bacterial cell membrane . This disruption can affect various biochemical pathways within the cell, leading to cell death .
Pharmacokinetics
Similar compounds like cetylpyridinium chloride have been reported to have low gastrointestinal absorption . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the death of the targeted microorganisms . By disrupting the cell membrane, it causes leakage of cell contents, leading to cell death . This makes it effective as an antiseptic in various applications .
Preparation Methods
1-Octylpyridinium chloride can be synthesized through a quaternization reaction. The most common method involves the reaction of pyridine with 1-chlorooctane. The reaction is typically carried out in an organic solvent such as ethyl acetate under reflux conditions for an extended period, usually around 96 hours . The product is then purified by recrystallization from a suitable solvent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-Octylpyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong nucleophiles like hydroxide ions, and conditions often involve aqueous or organic solvents depending on the desired reaction.
Scientific Research Applications
1-Octylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Industry: It is used in the formulation of detergents and disinfectants due to its antimicrobial properties.
Comparison with Similar Compounds
1-Octylpyridinium chloride can be compared with other pyridinium salts such as:
Cetylpyridinium chloride: This compound has a longer alkyl chain and is commonly used in mouthwashes and disinfectants.
N-Decylpyridinium chloride: Similar in structure but with a decyl group instead of an octyl group, it has different surfactant properties and applications.
N-Dodecylpyridinium chloride: With an even longer alkyl chain, this compound is used in various industrial applications.
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-octylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYAWWBKPWUOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961272 | |
| Record name | 1-Octylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4086-73-1 | |
| Record name | Octylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4086-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-octylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Octylpyridinium chloride interact with neutral nitrogen-containing compounds in fuel, and what makes it suitable for this application?
A1: this compound is a chloride-based ionic liquid (IL). These ILs are known to exhibit unique selectivity towards certain compounds, including nitrogen-containing compounds. While the exact mechanism of interaction isn't fully detailed in the research [], it suggests that this compound demonstrates a higher affinity for nitrogen-containing compounds over sulfur-containing compounds present in the fuel. This selective interaction likely stems from a combination of factors, including the cation-pi interactions between the pyridinium ring of the IL and the aromatic rings often present in nitrogen-containing compounds, as well as the ability of the chloride anion to form hydrogen bonds. This selectivity, coupled with its low solubility in the fuel, allows for efficient extraction of the targeted compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















